4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as TFPB, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC name for TFPB is 4-[2-(trifluoromethyl)benzoyl]-2-piperazinone . The InChI code is 1S/C12H11F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)11(19)17-6-5-16-10(18)7-17/h1-4H,5-7H2,(H,16,18) .Physical And Chemical Properties Analysis
TFPB is a solid substance . It has a molecular weight of 272.23 .Scientific Research Applications
Synthesis and Biological Activity
- Antimicrobial and Antioxidant Activities : 4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one derivatives have been studied for their antimicrobial and antioxidant properties. One study synthesized a series of derivatives and tested them for in vitro antibacterial, antifungal, and antioxidant activities, finding significant antimicrobial activity against various pathogenic strains and moderate antioxidant activity in some compounds (Mallesha & Mohana, 2011).
Structural Analysis and Chemical Behavior
- Crystal Structure Analysis : Research has been conducted on the crystal structure of compounds containing this compound. These studies provide insights into the molecular conformations and stability of the compounds, which is critical for understanding their interactions and potential applications (Petrus et al., 2012).
Mechanistic Studies and Synthetic Pathways
- Synthetic Pathways and Mechanisms : Investigations into the synthetic pathways of this compound derivatives have been conducted, revealing the influence of the trifluoromethyl group on reaction paths and mechanisms. Such studies are crucial for developing efficient synthetic methods for these compounds (Rulev et al., 2013).
Therapeutic Applications and Research
- Anticancer Activity : Research has indicated potential anticancer applications for this compound derivatives. Studies have shown that these compounds can exhibit significant growth inhibitory activity on various cancer cell lines, highlighting their potential as therapeutic agents (Yarim et al., 2012).
Pharmaceutical Development
- Drug Design and Radiosynthesis : The compound has been involved in the design and synthesis of radiotracers for positron emission tomography (PET) imaging, underscoring its utility in pharmaceutical research and development (Silvers et al., 2016).
properties
IUPAC Name |
4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)11(19)17-6-5-16-10(18)7-17/h1-4H,5-7H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOVYBILMPXMLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.